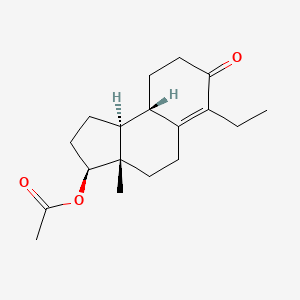

Inocoterone acetate

Description

Propriétés

Numéro CAS |

83646-86-0 |

|---|---|

Formule moléculaire |

C18H26O3 |

Poids moléculaire |

290.4 g/mol |

Nom IUPAC |

[(3S,3aS,9aS,9bS)-6-ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate |

InChI |

InChI=1S/C18H26O3/c1-4-12-13-9-10-18(3)15(14(13)5-7-16(12)20)6-8-17(18)21-11(2)19/h14-15,17H,4-10H2,1-3H3/t14-,15+,17+,18+/m1/s1 |

Clé InChI |

JDLUQDYTLSPFGS-FZCLSBEQSA-N |

SMILES isomérique |

CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3OC(=O)C)C |

SMILES canonique |

CCC1=C2CCC3(C(C2CCC1=O)CCC3OC(=O)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3 beta-acetoxy-6-ethyl,3a beta-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz(e)inden-7-one inocoterone acetate RU 38882 RU 882 RU-38882 RU882 |

Origine du produit |

United States |

Foundational & Exploratory

Inocoterone Acetate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inocoterone acetate (developmental code RU 38882) is a nonsteroidal antiandrogen that was investigated for the topical treatment of androgen-dependent skin conditions, primarily acne vulgaris.[1][2] Unlike many antiandrogens that act as pure antagonists, this compound exhibits a nuanced mechanism as a weak partial agonist of the androgen receptor (AR).[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the androgen receptor, its effects on sebaceous glands, and the methodologies of key preclinical and clinical studies.

Core Mechanism of Action: Androgen Receptor Modulation

This compound exerts its effects primarily by competitively binding to the androgen receptor. While it is classified as an antiandrogen, it is more accurately described as a weak partial agonist.[3] This means that while it competes with more potent androgens like dihydrotestosterone (DHT) for binding to the AR, it can weakly activate the receptor in the absence of stronger agonists. However, in the presence of high levels of potent androgens, its primary effect is antagonistic, blocking the more robust activation of the AR.

A key aspect of its mechanism is the inhibition of the nuclear translocation of the androgen receptor.[1] In a normal androgenic response, the binding of an agonist like DHT to the cytoplasmic AR induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and subsequent translocation of the AR-ligand complex into the nucleus. Once in the nucleus, this complex binds to androgen response elements (AREs) on DNA, initiating the transcription of androgen-dependent genes. This compound, by binding to the AR, interferes with this process, thereby reducing the transcription of genes responsible for androgenic effects in the skin, such as increased sebum production.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the androgen receptor signaling pathway.

Quantitative Data

Preclinical Potency

A study comparing the topical effects of this compound (RU 38882) and cyproterone acetate on the rat sebaceous gland demonstrated the superior potency of this compound. When applied topically, this compound was found to be approximately 100 times more potent than cyproterone acetate in reducing the volume density of the smooth endoplasmic reticulum vesicles in differentiating sebaceous gland cells, which are crucial for sebum synthesis.[1]

| Compound | Relative Topical Potency (vs. Cyproterone Acetate) |

| This compound (RU 38882) | ~100x more potent |

| Cyproterone Acetate | 1x |

Clinical Efficacy in Acne

A multicenter, double-blind clinical trial involving 126 male subjects with facial acne evaluated the efficacy of a 10% solution of this compound applied twice daily over 16 weeks. The study demonstrated a modest but statistically significant reduction in inflammatory acne lesions compared to the vehicle.[2]

| Treatment Group | Mean % Reduction in Inflammatory Lesions (Week 12) | Mean % Reduction in Inflammatory Lesions (Week 16) |

| This compound (10% solution) | 24% | 26% |

| Vehicle | 10% | 13% |

Experimental Protocols

Preclinical Evaluation of Topical Antiandrogenic Activity (Rat Model)

The preclinical potency of this compound was determined using a rat sebaceous gland model. The general methodology for such studies is as follows:

-

Animal Model: Male rats are used. To standardize the hormonal environment, castration may be performed, followed by supplementation with a controlled dose of an androgen like testosterone to stimulate sebaceous gland activity.

-

Treatment: The test compound (this compound) and a comparator (e.g., cyproterone acetate) are dissolved in a suitable vehicle and applied topically to a defined area of the skin on the back or flank of the rats daily for a specified period (e.g., 5 days to 3 weeks).[1]

-

Tissue Collection and Preparation: At the end of the treatment period, skin biopsies are taken from the treated and control areas. The tissue is fixed and processed for electron microscopy.

-

Analysis: The volume density of the smooth endoplasmic reticulum vesicles within the differentiating sebaceous gland cells is quantified using morphometric techniques. This serves as a direct measure of the metabolic activity of the glands and, consequently, sebum production.

-

Systemic Effect Evaluation: To assess for systemic absorption and effects, androgen-sensitive organs like the prostate are weighed at the end of the study. A lack of change in prostate weight in the topically treated animals indicates a localized effect of the antiandrogen.[1]

Clinical Trial Protocol for Acne Efficacy

The clinical efficacy of this compound was established in a multicenter, double-blind, vehicle-controlled study. The key elements of the protocol are outlined below:

-

Study Population: Male subjects with a clinical diagnosis of facial acne vulgaris, typically with a specified range of inflammatory and non-inflammatory lesions at baseline.[2]

-

Study Design: A randomized, double-blind, parallel-group design where subjects are randomly assigned to receive either the active treatment (10% this compound solution) or the vehicle solution.

-

Treatment Regimen: Subjects are instructed to apply the assigned solution to the entire face twice daily (morning and evening) for the duration of the study (e.g., 16 weeks).[2]

-

Efficacy Assessments: Acne lesion counts (inflammatory papules and pustules, and non-inflammatory comedones) are performed at baseline and at regular intervals (e.g., monthly) throughout the study. Global assessments of acne severity by both the investigator and the subject may also be included. Sebum excretion rates can be measured to assess the physiological effect of the treatment.[2]

-

Safety Assessments: Adverse events are monitored and recorded at each study visit. General and endocrine laboratory tests may be performed at baseline and at the end of the study to monitor for systemic side effects.[2]

-

Statistical Analysis: The primary efficacy endpoint is typically the percentage change in inflammatory lesion counts from baseline to the end of the study. Statistical comparisons are made between the active treatment group and the vehicle group.

Conclusion

This compound represents a unique nonsteroidal antiandrogen with a mechanism of action characterized by weak partial agonism of the androgen receptor. Its primary therapeutic effect in androgen-dependent skin conditions is achieved through the competitive inhibition of potent androgens and the subsequent reduction of androgen receptor nuclear translocation, leading to decreased transcription of androgen-dependent genes. Preclinical studies have established its high topical potency, while clinical trials have demonstrated a modest but statistically significant efficacy in reducing inflammatory acne lesions. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development.

References

Inocoterone Acetate: A Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inocoterone acetate (developmental codes RU-38882 and RU-882) is a nonsteroidal antiandrogen that was investigated for the topical treatment of androgen-dependent conditions such as acne. As an ester of inocoterone, it was designed to offer localized antiandrogenic activity with minimal systemic effects. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available clinical data.

Mechanism of Action

This compound functions as a competitive antagonist at the androgen receptor (AR). However, it is more accurately described as a weak partial agonist. This dual activity means that while it can block the binding of more potent androgens like dihydrotestosterone (DHT), it can also weakly activate the receptor, albeit to a much lesser extent than endogenous androgens. This partial agonism is a characteristic it shares with some steroidal antiandrogens, such as cyproterone acetate.

The intended therapeutic effect of this compound in conditions like acne stems from its ability to compete with androgens for binding to the AR in sebaceous glands. By reducing androgen-mediated signaling, it can theoretically decrease sebum production and inflammation associated with acne vulgaris.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the modulation of androgen receptor activity. Its antiandrogenic properties have been demonstrated in animal models. In clinical settings, its application is intended to be topical to limit systemic exposure and potential side effects associated with systemic antiandrogens.

Clinical Efficacy in Acne Vulgaris

A significant clinical trial evaluated the efficacy of a 10% topical solution of this compound in male subjects with facial acne. The study was a 16-week, multi-center, double-blind, vehicle-controlled trial involving 126 participants.

Summary of Clinical Trial Data

| Parameter | This compound Group | Vehicle Group | Statistical Significance |

| Reduction in Inflammatory Lesions (Week 12) | 24% | 10% | p < 0.05 |

| Reduction in Inflammatory Lesions (Week 16) | 26% | 13% | p < 0.05 |

| Changes in Comedo Counts | Not significantly different | Not significantly different | N/A |

| Changes in Sebum Excretion Rates | Not significantly different | Not significantly different | N/A |

Data from a 16-week, multi-center, double-blind study in 126 male subjects with facial acne.

The results indicated a modest but statistically significant reduction in inflammatory papules and pustules with this compound treatment compared to the vehicle. However, there were no significant differences in the reduction of comedones or sebum excretion rates between the two groups. No serious adverse reactions were reported during the trial.

Experimental Protocols

Androgen Receptor Binding Assay (Representative Protocol)

This protocol describes a general method for assessing the binding affinity of a compound like this compound to the androgen receptor.

Objective: To determine the in vitro binding affinity of this compound for the androgen receptor through a competitive binding assay.

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-DHT

-

Test compound (this compound)

-

Unlabeled androgen (for non-specific binding determination)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of the radiolabeled androgen at a concentration appropriate for the assay.

-

Prepare a high-concentration solution of the unlabeled androgen for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the serially diluted this compound to the appropriate wells.

-

For total binding wells, add only the assay buffer.

-

For non-specific binding wells, add the high-concentration unlabeled androgen.

-

-

Incubation:

-

Add the radiolabeled androgen to all wells.

-

Add the recombinant human AR to all wells.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the AR-bound radioligand from the free radioligand. This can be achieved through various methods, such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.

-

-

Quantification:

-

Transfer the filters or the supernatant (depending on the separation method) to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Clinical Trial for Topical Acne Treatment (Representative Protocol)

This protocol outlines a general design for a clinical trial to evaluate the efficacy and safety of a topical antiandrogen for acne vulgaris.

Title: A Phase III, Randomized, Double-Blind, Vehicle-Controlled Study to Evaluate the Efficacy and Safety of Topical this compound in the Treatment of Moderate to Severe Facial Acne Vulgaris.

Objectives:

-

Primary: To assess the efficacy of topical this compound in reducing the number of inflammatory and non-inflammatory facial acne lesions compared to a vehicle control.

-

Secondary: To evaluate the safety and tolerability of topical this compound.

Study Design:

-

Phase: III

-

Design: Randomized, double-blind, parallel-group, vehicle-controlled, multi-center study.

-

Duration: 16 weeks of treatment with follow-up visits.

Inclusion Criteria:

-

Male and female subjects aged 12-40 years.

-

Clinical diagnosis of moderate to severe facial acne vulgaris.

-

A minimum of 20 inflammatory lesions (papules and pustules) and 25 non-inflammatory lesions (open and closed comedones) on the face.

-

Willingness to provide informed consent and adhere to study procedures.

Exclusion Criteria:

-

Use of other topical or systemic acne treatments within a specified washout period.

-

Known hypersensitivity to any of the study medication components.

-

Presence of any skin condition that could interfere with the assessment of acne.

-

For female subjects, pregnancy, lactation, or planning to become pregnant during the study.

Treatment:

-

Active Treatment: this compound 10% solution.

-

Control: Vehicle solution.

-

Application: Subjects will be instructed to apply a thin layer of the assigned treatment to the entire face twice daily (morning and evening).

Assessments:

-

Efficacy:

-

Lesion counts (inflammatory and non-inflammatory) at baseline and at weeks 4, 8, 12, and 16.

-

Investigator's Global Assessment (IGA) of acne severity at each visit.

-

Subject's self-assessment of acne improvement.

-

-

Safety:

-

Monitoring and recording of all adverse events.

-

Local tolerability assessments (e.g., erythema, scaling, dryness, stinging/burning).

-

Statistical Analysis:

-

The primary efficacy endpoints will be the mean percent change in inflammatory and non-inflammatory lesion counts from baseline to week 16.

-

An intent-to-treat (ITT) analysis will be performed on all randomized subjects who have received at least one dose of the study medication.

-

Appropriate statistical tests (e.g., ANCOVA) will be used to compare the treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

Inocoterone Acetate and the Androgen Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male characteristics, and its signaling is implicated in various physiological and pathological processes. The classical signaling pathway begins with the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm. Prior to ligand binding, the AR is in an inactive state, complexed with heat shock proteins (HSPs).

Upon androgen binding, the AR undergoes a conformational change, leading to the dissociation of HSPs. This allows the receptor to dimerize and translocate to the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. The recruitment of co-activators and the general transcriptional machinery then initiates the transcription of genes involved in cell growth, proliferation, and survival.

Antiandrogens, such as Inocoterone acetate, exert their effects by competitively inhibiting the binding of endogenous androgens to the AR, thereby preventing the downstream signaling cascade.

Inocoterone Acetate: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Inocoterone acetate, a non-steroidal antiandrogen. While specific quantitative SAR data for a series of this compound analogs is not extensively available in public literature, this document synthesizes the existing knowledge on its mechanism of action, relevant experimental protocols, and the broader SAR principles of non-steroidal antiandrogens.

Introduction to this compound

This compound (developmental code RU-38882) is a non-steroidal antiandrogen that was primarily investigated for the topical treatment of acne vulgaris.[1] As an acetate ester of Inocoterone, it was designed to act locally on the skin's sebaceous glands to counteract the effects of androgens, which are key contributors to acne pathogenesis. Although it demonstrated a modest but statistically significant reduction in inflammatory acne lesions in clinical trials, it was never commercially marketed.[1] this compound functions by competing with natural androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the androgen receptor (AR).

Mechanism of Action: Androgen Receptor Signaling Pathway

The primary mechanism of action for this compound and other antiandrogens is the competitive antagonism of the androgen receptor. The AR is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and modulates the expression of target genes responsible for the development and maintenance of male characteristics, as well as the regulation of sebaceous gland function. By binding to the AR, antiandrogens prevent or reduce the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade.

Structure-Activity Relationship of Non-Steroidal Antiandrogens

While a detailed SAR table for a series of this compound analogs is not publicly available, the following table presents quantitative data for other relevant non-steroidal antiandrogens to illustrate the principles of SAR in this class of compounds. The binding affinity (Ki) and functional activity (IC50) are key parameters in evaluating these compounds.

| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Androgen Receptor Transactivation (IC50, nM) |

| Bicalutamide | 160 | ~150-300 |

| Flutamide | >1000 | ~1000 |

| Hydroxyflutamide | 25 | ~100 |

| Nilutamide | ~200 | ~500 |

| Enzalutamide | 21 | 36 |

| Apalutamide | - | 200 |

Note: The data in this table is compiled from various sources and should be considered illustrative of the relative potencies of different non-steroidal antiandrogens. The exact values can vary depending on the specific assay conditions.

Experimental Protocols

The evaluation of antiandrogenic compounds like this compound involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and efficacy.

Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Methodology:

-

Receptor Source: Cytosol from androgen-sensitive tissues (e.g., rat prostate) or recombinant human androgen receptor is used.

-

Radioligand: A high-affinity radiolabeled androgen, such as ³H-R1881 (methyltrienolone), is used.

-

Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).

-

Separation: Unbound radioligand is separated from the receptor-bound radioligand using methods like dextran-coated charcoal or filtration.

-

Quantification: The amount of receptor-bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced gene expression.

Methodology:

-

Cell Line: A mammalian cell line (e.g., PC-3, HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.

-

Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to stimulate reporter gene expression, in the presence of varying concentrations of the test compound.

-

Lysis and Measurement: After an incubation period, the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the androgen-induced reporter gene activity (IC50) is determined.

In Vivo Animal Models for Acne

Animal models are used to assess the efficacy of topical antiandrogens in reducing acne-like lesions.

Methodology:

-

Animal Model: The hamster ear model and the rhino mouse model are commonly used. These models have sebaceous glands that are responsive to androgens.

-

Induction of Sebaceous Gland Hyperplasia: In some models, sebaceous gland growth is stimulated by the administration of androgens like testosterone.

-

Topical Application: The test compound, formulated in a suitable vehicle, is applied topically to the skin of the animal model over a defined period.

-

Evaluation: The effect of the treatment is assessed by measuring changes in sebaceous gland size, sebum production, and/or the number and severity of comedones. Histological analysis of skin biopsies is also performed.

-

Data Analysis: The treated group is compared to a vehicle-treated control group to determine the statistical significance of any observed effects.

Conclusion

References

Synthesis of Inocoterone Acetate (RU-38882): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inocoterone acetate (RU-38882) is a non-steroidal antiandrogen that has been investigated for its potential therapeutic applications, particularly in dermatology for the treatment of acne.[1][2] Its mechanism of action involves competitive inhibition of the androgen receptor, thereby blocking the effects of androgens like testosterone and dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the chemical synthesis of this compound, along with a detailed exploration of its mechanism of action through the androgen receptor signaling pathway. The synthesis is presented as a multi-step process, with each key transformation detailed. Quantitative data, where available in public literature, is summarized, and experimental protocols are outlined based on established chemical reactions.

Chemical Synthesis of this compound

The synthesis of this compound (RU-38882) is a multi-step process commencing from readily available starting materials. The overall synthetic scheme involves the construction of the core indanone structure, followed by stereoselective reductions, alkylation, and final acetylation to yield the target molecule.[3]

Synthetic Pathway Overview

The synthesis can be broadly divided into the following key stages:

-

Michael Addition: Formation of the initial carbocyclic framework.

-

Hydrolysis: Conversion of the ester to a carboxylic acid.

-

Resolution: Separation of enantiomers.

-

Reduction: Stereoselective reduction of a ketone.

-

Lactonization and Reduction: Formation and subsequent reduction of a lactone.

-

Grignard Reaction: Introduction of the ethyl group.

-

Acetylation: Final esterification to yield this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for the key synthetic steps. It is important to note that specific reaction conditions such as temperature, time, and concentration may require optimization for optimal yield and purity.

Step 1: Synthesis of Methyl 3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionate (III)

-

Reaction: Michael addition of 2-methylcyclopentane-1,3-dione (II) to methyl 5-oxo-6-heptenoate (I).[3]

-

Protocol: A mixture of methyl 5-oxo-6-heptenoate (I) and 2-methylcyclopentane-1,3-dione (II) is dissolved in toluene. Pyridine is added as a catalyst, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Quantitative Data:

| Parameter | Value |

| Reactants | Methyl 5-oxo-6-heptenoate, 2-Methylcyclopentane-1,3-dione |

| Solvent | Toluene |

| Catalyst | Pyridine |

| Temperature | Reflux |

| Yield | Not reported |

| Purity | Not reported |

Step 2: Hydrolysis to 3-(1,5-Dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid (IV)

-

Reaction: Acid-catalyzed hydrolysis of the methyl ester (III).[3]

-

Protocol: The methyl ester (III) is suspended in 5N hydrochloric acid and heated. The reaction is monitored until the starting material is consumed. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid (IV).

-

Quantitative Data:

| Parameter | Value |

| Reactant | Methyl 3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionate |

| Reagent | 5N Hydrochloric Acid |

| Yield | Not reported |

| Purity | Not reported |

Step 3: Resolution of Enantiomers to obtain (V)

-

Reaction: Diastereomeric salt formation with a chiral resolving agent.[3]

-

Protocol: The racemic carboxylic acid (IV) is dissolved in a suitable solvent, and a chiral amine, such as ephedrine, is added. The resulting diastereomeric salts are separated by fractional crystallization. The desired diastereomer is then treated with acid to liberate the enantiomerically pure carboxylic acid (V).

-

Quantitative Data:

| Parameter | Value |

| Reactant | 3-(1,5-Dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid |

| Resolving Agent | Ephedrine |

| Yield | Not reported |

| Purity | Not reported |

Step 4: Reduction to 1β-Hydroxy-3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid (VI)

-

Reaction: Stereoselective reduction of one of the ketone functionalities.[3]

-

Protocol: The resolved carboxylic acid (V) is dissolved in water, and sodium borohydride (NaBH4) is added portion-wise at a controlled temperature. The reaction is stirred until completion. The excess borohydride is quenched, and the product is isolated by acidification and extraction.

-

Quantitative Data:

| Parameter | Value |

| Reactant | (+)-3-(1,5-Dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid |

| Reagent | Sodium Borohydride |

| Solvent | Water |

| Yield | Not reported |

| Purity | Not reported |

Step 5: Synthesis of Acetoxy lactone (VIII)

-

Reaction: Hydrogenation of the double bond followed by acetylation and lactonization.[3]

-

Protocol: The hydroxy acid (VI) is dissolved in acetic acid and hydrogenated over a palladium on carbon (Pd/C) catalyst. After the reaction is complete, the catalyst is filtered off. Acetic anhydride is then added to the filtrate, leading to the formation of the acetoxy lactone (VIII).

-

Quantitative Data:

| Parameter | Value |

| Reactant | 1β-Hydroxy-3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid |

| Reagents | H2, Pd/C, Acetic Anhydride |

| Solvent | Acetic Acid |

| Yield | Not reported |

| Purity | Not reported |

Step 6: Grignard Reaction to form 6-Ethyl-3-hydroxy-3a-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz[e]inden-7-one (X)

-

Reaction: Nucleophilic addition of a Grignard reagent to the lactone.[3]

-

Protocol: The acetoxy lactone (VIII) is dissolved in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere. Propylmagnesium bromide is added dropwise at a low temperature. After the addition is complete, the reaction is stirred for a specified period. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The intermediate is then treated with methanolic potassium hydroxide to afford the desired product (X).

-

Quantitative Data:

| Parameter | Value |

| Reactant | Acetoxy lactone (VIII) |

| Reagent | Propylmagnesium bromide, Methanolic KOH |

| Solvent | Anhydrous ether |

| Yield | Not reported |

| Purity | Not reported |

Step 7: Acetylation to this compound

-

Reaction: Esterification of the hydroxyl group.[3]

-

Protocol: The alcohol (X) is dissolved in a suitable solvent, and acetic anhydride is added, often in the presence of a base catalyst like pyridine or DMAP. The reaction is stirred until the starting material is consumed. The product is then isolated by extraction and purified by crystallization or chromatography.

-

Quantitative Data:

| Parameter | Value |

| Reactant | 6-Ethyl-3-hydroxy-3a-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz[e]inden-7-one |

| Reagent | Acetic Anhydride |

| Yield | Not reported |

| Purity | Not reported |

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor (AR). The AR is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics and is implicated in the pathophysiology of various androgen-dependent conditions, including acne.

Androgen Receptor Activation

Inhibition by this compound

This compound competes with endogenous androgens, primarily DHT, for binding to the ligand-binding domain of the androgen receptor. By binding to the AR, this compound prevents the conformational changes necessary for receptor activation, dimerization, and nuclear translocation. This blockade inhibits the transcription of androgen-responsive genes, thereby mitigating the downstream effects of androgens.

Conclusion

This technical guide has outlined the synthetic pathway for this compound (RU-38882) and detailed its mechanism of action as an androgen receptor antagonist. While a general synthetic route is available, there is a notable lack of detailed, publicly accessible experimental protocols with comprehensive quantitative data for each step. Further research and publication in this area would be invaluable for the scientific community, enabling more efficient synthesis and facilitating further investigation into the therapeutic potential of this and other non-steroidal antiandrogens. The provided diagrams of the experimental workflow and signaling pathways offer a clear visual representation to aid in the understanding of the synthesis and biological activity of this compound.

References

Inocoterone Acetate: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inocoterone acetate (developmental codes RU-38882 and RU-882) is a nonsteroidal antiandrogen.[1] It is the acetate ester of inocoterone and was primarily investigated for the topical treatment of acne.[1] As a competitive antagonist of the androgen receptor (AR), it blocks the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development activities.

Chemical Properties

| Property | Value | Source |

| Chemical Name | [(3S,3aS,9aS,9bS)-6-Ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate | [1] |

| CAS Number | 83646-86-0 | [1][2] |

| Molecular Formula | C₁₈H₂₆O₃ | [1][2] |

| Molecular Weight | 290.403 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO. | [2] |

| Melting Point | Data not available | |

| pKa | Data not available |

Stability and Storage

This compound is reported to be stable for over three years if stored properly.[2] Recommended storage conditions are in a dry, dark environment.[2] For short-term storage (days to weeks), a temperature of 0 - 4 °C is advised, while long-term storage (months to years) should be at -20 °C.[2]

Experimental Protocols

Detailed experimental protocols for the determination of all of this compound's chemical properties are not publicly available. However, based on standard pharmaceutical practices for similar non-steroidal antiandrogens and steroidal esters, the following general methodologies can be applied.

General Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see below).

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

General Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound (a common wavelength for similar compounds is around 240-254 nm).

-

Injection Volume: 20 µL.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve the API from its degradation products, impurities, and placebo components.

-

Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Mechanism of Action and Signaling Pathway

This compound functions as a nonsteroidal antiandrogen by competitively inhibiting the androgen receptor (AR).[1] The AR signaling pathway is a critical driver in various physiological and pathological processes. The diagram below illustrates a simplified representation of this pathway and the point of intervention for a non-steroidal antiandrogen like this compound.

Caption: Androgen Receptor Signaling Pathway Inhibition.

Conclusion

This technical guide consolidates the currently available information on the chemical properties and stability of this compound. While some specific quantitative data remains elusive, the provided information on its identity, solubility in DMSO, and storage requirements offers a solid foundation for researchers. The generalized experimental protocols for stability testing and the visualization of its mechanism of action within the androgen receptor signaling pathway serve as valuable resources for further investigation and development of this compound. As with any research chemical, it is imperative to handle this compound in a controlled laboratory environment, adhering to all relevant safety protocols.

References

Inocoterone Acetate: A Technical Overview of a Novel Nonsteroidal Antiandrogen

Foreword: This document provides a comprehensive technical guide on the discovery, history, mechanism of action, and synthesis of Inocoterone acetate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of antiandrogen therapies. While this compound did not proceed to market, its development offers valuable insights into the design and evaluation of topically active androgen receptor antagonists.

Introduction

This compound (formerly known as RU-38882 or RU-882) is a nonsteroidal antiandrogen that was developed for the topical treatment of androgen-dependent skin conditions, primarily acne vulgaris.[1] As a molecule designed for localized activity, it represented an effort to minimize systemic side effects often associated with oral antiandrogen therapies. This guide will delve into the available scientific and historical data surrounding this compound.

Discovery and History

The development of this compound can be viewed within the broader context of antiandrogen research, which gained momentum in the latter half of the 20th century for applications in prostate cancer, benign prostatic hyperplasia, and various dermatological conditions.[2] The focus on a topical agent suggests a strategic decision by Roussel Uclaf to address a significant market need for acne treatment with a novel mechanism of action that differed from the prevalent antibiotics and retinoids.[1]

Despite showing some efficacy in clinical trials, the development of this compound was ultimately discontinued, and it was never marketed.[1] The reasons for its discontinuation are not publicly documented but could be related to a variety of factors, including modest efficacy compared to existing treatments, commercial considerations, or unforeseen formulation or stability challenges.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor (AR).[3] However, it is more accurately described as a weak partial agonist.[1] This dual activity is a characteristic of some antiandrogens, where they can block the binding of more potent androgens like testosterone and dihydrotestosterone (DHT), while weakly activating the receptor themselves. In the context of the skin, androgens are known to stimulate sebum production and contribute to the pathophysiology of acne. By competing with endogenous androgens for binding to the AR in sebaceous glands, this compound was intended to reduce these effects.[3]

Androgen Receptor Signaling Pathway

The mechanism of action of this compound is centered on the androgen receptor signaling pathway. In normal physiological conditions, androgens diffuse into the cell and bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate to the nucleus. Once in the nucleus, the AR-androgen complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the transcription of genes involved in sebaceous gland function. This compound disrupts this process by competing with androgens for the ligand-binding domain of the AR.

Preclinical and Clinical Studies

Preclinical Evaluation

This compound demonstrated antiandrogenic activity in animal models, which was a prerequisite for its advancement into clinical trials.[3] While specific preclinical data on binding affinities (e.g., Ki or IC50 values) and in vivo efficacy in animal models are not detailed in the available literature, these studies would have been essential to establish its pharmacological profile and safety.

Clinical Trials

A significant multicenter, double-blind, randomized clinical trial was conducted to evaluate the efficacy and safety of topically applied this compound for the treatment of facial acne in males.[3]

Table 1: Summary of a Phase III Clinical Trial of this compound for Acne Vulgaris [3]

| Parameter | Details |

| Study Design | Multicenter, double-blind, randomized, vehicle-controlled |

| Participants | 126 male subjects with facial acne |

| Treatment Groups | 10% this compound solution vs. Vehicle solution |

| Dosing Regimen | Twice-daily application |

| Treatment Duration | 16 weeks |

| Primary Efficacy Endpoint | Reduction in inflammatory lesion counts (papules and pustules) |

| Secondary Endpoints | Changes in comedo counts, sebum excretion rates, global assessments |

Table 2: Clinical Trial Efficacy Results [3]

| Timepoint | Mean Reduction in Inflammatory Lesions (this compound) | Mean Reduction in Inflammatory Lesions (Vehicle) | Statistical Significance |

| Week 12 | 24% | 10% | p < 0.05 |

| Week 16 | 26% | 13% | p < 0.05 |

The study concluded that topical this compound produced a modest but statistically significant reduction in inflammatory acne lesions compared to the vehicle.[3] There were no significant differences observed in comedo counts or sebum excretion rates between the groups, and no serious adverse reactions were reported.[3] The efficacy, while statistically significant, was less pronounced than that of other established acne therapies.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While a detailed, step-by-step experimental protocol with yields and specific reaction conditions is not publicly available, a plausible synthetic route can be outlined based on its chemical structure and general principles of steroid chemistry. The synthesis likely starts from a readily available steroid precursor. A potential, though unconfirmed, synthetic pathway is described below.

A plausible synthetic pathway for this compound begins with the cyclization of methyl 5-oxo-6-heptenoate with 2-methylcyclopentane-1,3-dione. This is followed by hydrolysis to the free acid. The optical isomers are then separated, and the desired isomer is reduced. Subsequent reduction of a double bond, followed by acetylation, yields an acetoxy lactone. A Grignard reaction with propylmagnesium bromide, followed by treatment with methanolic potassium hydroxide, affords a key intermediate. The final step is the acetylation of this intermediate to yield this compound.[4]

References

- 1. Clinical pharmacokinetics of the antiandrogens and their efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cyproterone acetate and ethinylestradiol in 15 women who received a combination oral contraceptive during three treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Inocoterone Acetate as a Weak Partial Androgen Agonist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inocoterone acetate (developmental codes RU-38882, RU-882) is a steroidal-like, nonsteroidal compound initially investigated for the topical treatment of acne.[1][2] Its mechanism of action is centered on the androgen receptor (AR). While initially classified as an antiandrogen, further characterization has revealed that this compound is more accurately described as a weak partial agonist of the androgen receptor.[1] This means that while it can bind to and activate the AR, the maximal response it elicits is significantly lower than that of full androgens like dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action: Weak Partial Agonism

The androgen receptor is a ligand-activated transcription factor that mediates the physiological effects of androgens.[3] Full agonists, such as DHT, bind to the AR, inducing a conformational change that promotes nuclear translocation, DNA binding to androgen response elements (AREs), and robust recruitment of coactivators, leading to maximal gene transcription.

In contrast, a weak partial agonist like this compound also binds to the AR but induces a different conformational change.[1] This results in a suboptimal activation of the receptor, leading to a significantly lower level of transcriptional activity compared to full agonists. At high concentrations, it can compete with and displace potent androgens from the AR, thereby also exhibiting antagonistic properties by reducing the overall androgenic signal. This dual activity is characteristic of partial agonists.[4] Steroidal antiandrogens such as cyproterone acetate also exhibit similar partial agonist properties.[1][5][6]

Visualizing the Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway and the role of this compound.

Caption: Androgen Receptor (AR) Signaling Pathway.

Quantitative Pharmacological Data

| Compound | Receptor | Parameter | Value (nM) | Reference |

| Dihydrotestosterone (DHT) | Androgen Receptor | IC50 | 3.2 | [7] |

| Cyproterone Acetate | Androgen Receptor | IC50 | 4.4 | [7] |

| Cyproterone Acetate | Androgen Receptor | IC50 | 7.1 | [6] |

| Enzalutamide | Androgen Receptor | IC50 | 21.4 | [3] |

| Bicalutamide | Androgen Receptor | IC50 | 160 | [3] |

Note: IC50 values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand in a competitive binding assay.

Clinical trial data for topical this compound in acne showed a modest but statistically significant reduction in inflammatory lesions compared to a vehicle control after 16 weeks (26% vs. 13% reduction).[2] This limited in vivo efficacy in humans is consistent with its profile as a weak partial agonist.[1][2]

Experimental Protocols

The characterization of a compound like this compound as a weak partial androgen agonist involves a series of standardized in vitro and in vivo assays.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing an androgen receptor modulator.

Caption: Workflow for AR Modulator Characterization.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.[8][9]

Methodology:

-

Receptor Source Preparation: Cytosol containing androgen receptors is prepared from the ventral prostate of castrated rats.[8] The tissue is homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol) and centrifuged at high speed to obtain the cytosolic fraction.[8]

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, bound and free radioligand are separated. A common method is the use of hydroxylapatite (HAP) slurry or charcoal adsorption, which binds the free radioligand, allowing the receptor-bound radioligand to be quantified.[8]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from this curve, which can then be used to calculate the inhibition constant (Ki).

Androgen Receptor Transactivation (Reporter Gene) Assay

Objective: To determine if a test compound can activate the androgen receptor and induce gene expression, and to quantify its potency (EC50) and efficacy (Emax) as an agonist or antagonist.[10][11][12]

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., PC-3, U2-OS) that is deficient in endogenous AR is used.[13] These cells are stably or transiently co-transfected with two plasmids:

-

Treatment: The transfected cells are treated with increasing concentrations of the test compound (this compound) alone (to test for agonist activity) or in combination with a fixed concentration of a full androgen like DHT (to test for antagonist activity).

-

Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and protein expression.

-

Reporter Gene Measurement: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output after the addition of a substrate.[10]

-

Data Analysis: Dose-response curves are generated. For agonist activity, the EC50 (concentration for 50% of maximal response) and Emax (maximal response relative to a full agonist) are determined. A low Emax relative to DHT would classify this compound as a partial agonist.

Hershberger Bioassay

Objective: To assess the in vivo androgenic or antiandrogenic activity of a compound in a standardized animal model.[15][16][17][18]

Methodology:

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.[15]

-

Dosing:

-

Necropsy and Tissue Collection: On day 11, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[15][16]

-

Data Analysis: The weights of these tissues from the treated groups are compared to those of a vehicle-treated control group. A statistically significant increase in tissue weights indicates androgenic activity, while a significant inhibition of the testosterone-induced tissue growth indicates antiandrogenic activity. The partial agonist nature of this compound would be revealed by a slight increase in tissue weights when administered alone, but an inhibition of the much greater weight increase caused by a full agonist when co-administered.

Logical Relationship: Defining Partial Agonism

The activity of a ligand at a receptor can be categorized based on its ability to produce a biological response. The following diagram illustrates the spectrum of activity from full agonist to antagonist, positioning this compound as a weak partial agonist.

Caption: Spectrum of Androgen Receptor Ligand Activity.

Conclusion

This compound is a weak partial agonist of the androgen receptor. While it binds to the receptor, it elicits a response that is significantly lower than that of endogenous full androgens. This pharmacological profile explains its modest efficacy in clinical trials for acne. The characterization of such compounds requires a systematic approach using a combination of in vitro binding and functional assays, followed by in vivo validation in animal models like the Hershberger bioassay. This detailed understanding is crucial for the rational design and development of novel receptor modulators for therapeutic use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flutamide and cyproterone acetate exert agonist effects: induction of androgen receptor-dependent neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 10. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 11. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. oecd.org [oecd.org]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

Inocoterone Acetate (RU-882): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inocoterone acetate, also known by its developmental code RU-882 and RU-38882, is a nonsteroidal antiandrogen that was investigated for the topical treatment of acne vulgaris.[1][2] As an acetate ester of inocoterone, it was designed to locally counteract the effects of androgens on the skin, a key factor in the pathogenesis of acne.[1][3] Though it demonstrated a statistically significant reduction in inflammatory acne lesions in clinical trials, it was ultimately never marketed.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor (AR).[2] Unlike some antiandrogens, it is not a silent antagonist but rather a weak partial agonist, similar in action to steroidal antiandrogens like cyproterone acetate.[1] Its primary mechanism involves binding to the androgen receptor within the cytoplasm, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent translocation of the receptor complex to the nucleus and the transcription of androgen-responsive genes that contribute to sebaceous gland growth and sebum production.[4]

Signaling Pathway of Androgen Receptor Antagonism

Caption: Competitive antagonism of the androgen receptor by this compound.

Preclinical Data

The primary preclinical model used to evaluate the topical efficacy of this compound was the hamster sebaceous gland model. This model is a standard for assessing the antiandrogenic potential of topical agents due to the sensitivity of hamster sebaceous glands to androgen stimulation.

Hamster Sebaceous Gland Model

In a comparative study, the biological activity of several nonsteroidal, pure androgen receptor inhibitors was evaluated using the Syrian hamster ear skin sebaceous gland model. This compound (RU-38882) was applied topically for 4 weeks to the ventral ear pinna of sexually mature male Syrian hamsters. Its efficacy was compared to other antiandrogens.

-

Animal Model: Sexually mature male Syrian hamsters.

-

Test Substance Application: Topical application of this compound (RU-38882) and other antiandrogens to the ventral ear pinna.

-

Duration: 4 weeks.

-

Endpoint: Measurement of the reduction in the size of the sebaceous glands.

-

Note: Detailed proprietary experimental protocols are not publicly available. The summary above is based on standard methodologies for this type of assay.

| Compound | Order of Efficacy |

| RU 58841 | 1 (Most Potent) |

| RU 56187 | 2 |

| This compound (RU-38882) | 3 |

| Cyproterone acetate | 4 (Least Potent) |

Clinical Data

This compound was evaluated for the treatment of acne in a multicenter, double-blind clinical trial.

Multicenter Clinical Trial for Facial Acne

A 16-week, multicenter, double-blind study was conducted to test the topical effect of this compound on acne in 126 male subjects with facial acne.[2]

-

Study Design: Multicenter, double-blind, vehicle-controlled.

-

Participants: 126 male subjects with facial acne.

-

Treatment: Twice-daily application of a 10% solution of this compound or a vehicle solution.

-

Duration: 16 weeks.

-

Primary Endpoints: Acne lesion counts (inflammatory papules and pustules).

-

Secondary Endpoints: Global assessments, comedo counts, sebum excretion rates, and safety assessments (general and endocrine laboratory tests).

-

Note: The full, detailed clinical trial protocol is not publicly available. The information provided is a summary of the published study methodology.[2]

Caption: Workflow of the multicenter clinical trial of this compound.

| Timepoint | This compound Group (Mean Reduction in Inflammatory Lesions) | Vehicle Group (Mean Reduction in Inflammatory Lesions) | Statistical Significance |

| Week 12 | 24% | 10% | Achieved |

| Week 16 | 26% | 13% | Achieved |

Note: Global assessments, changes in comedo counts, and sebum excretion rates were not significantly different between the groups. No serious adverse reactions were reported.[2]

Pharmacokinetics

Detailed pharmacokinetic studies on this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. As a topically applied agent, it was designed for local activity with minimal systemic absorption to avoid systemic antiandrogenic effects.[1]

Conclusion

This compound (RU-882) is a nonsteroidal antiandrogen that demonstrated a modest but statistically significant efficacy in reducing inflammatory acne lesions when applied topically.[2] Its mechanism of action is based on the competitive antagonism of the androgen receptor.[2] While preclinical studies in the hamster model indicated its potential as a topical antiandrogen, the clinical results were not as robust as those of other established acne treatments.[1] The lack of overwhelming clinical efficacy likely contributed to the decision not to market the compound. This technical summary provides an overview of the publicly available data on this compound for research and drug development professionals.

References

- 1. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. imavita.com [imavita.com]

- 4. Effect of a new topically active antiandrogen (RU 38882) on the rat sebaceous gland: comparison with cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Topical Inocoterone Acetate: A Technical Overview

Disclaimer: Information regarding "Inocoterone acetate" is not widely available in the public domain. This document is a synthesized guide based on general principles of topical drug pharmacokinetics and may not accurately reflect the specific properties of this compound. The experimental protocols and data presented are illustrative and should not be considered as established findings for this specific compound.

Abstract

This technical guide provides a comprehensive overview of the theoretical pharmacokinetic profile of topical this compound, a hypothetical androgen receptor antagonist. It is intended for researchers, scientists, and drug development professionals. The document outlines key experimental methodologies for assessing its absorption, distribution, metabolism, and excretion (ADME), and presents potential signaling pathways. All quantitative data is hypothetical and presented in structured tables for clarity.

Introduction

This compound is a putative steroidal antiandrogen. Topical administration is a targeted delivery approach designed to maximize local therapeutic effects in the skin while minimizing systemic exposure and associated side effects. Understanding the pharmacokinetic properties of topically applied this compound is crucial for optimizing its formulation, ensuring its safety and efficacy, and guiding clinical development. This guide details the experimental frameworks and potential pharmacokinetic parameters of this compound.

Hypothetical Pharmacokinetic Data

The following tables summarize potential pharmacokinetic parameters for topical this compound based on preclinical studies in animal models.

Table 1: Hypothetical Pharmacokinetic Parameters of Topical this compound in a Minipig Model

| Parameter | Value (Mean ± SD) | Units |

| Cmax (Plasma) | 2.5 ± 0.8 | ng/mL |

| Tmax (Plasma) | 6 ± 2 | hours |

| AUC (0-24h) | 30 ± 7 | ng·h/mL |

| Skin Concentration (Epidermis) | 150 ± 35 | ng/g tissue |

| Skin Concentration (Dermis) | 85 ± 20 | ng/g tissue |

| Systemic Bioavailability | < 5 | % |

| Half-life (t½) | 10 ± 3 | hours |

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacokinetics of topical drugs.

3.1. In Vitro Skin Permeation Study

-

Objective: To evaluate the rate and extent of this compound absorption through the skin.

-

Methodology:

-

Excised skin from a suitable animal model (e.g., minipig or human cadaver) is mounted on a Franz diffusion cell.

-

A known concentration of this compound formulated in a topical vehicle is applied to the epidermal side.

-

The receptor chamber is filled with a physiological buffer, maintained at 37°C, and continuously stirred.

-

Samples are collected from the receptor fluid at predetermined time points over 24-48 hours.

-

The concentration of this compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

At the end of the experiment, the skin is sectioned to determine the drug concentration in the epidermis and dermis.

-

Workflow for In Vitro Skin Permeation Assay

Caption: Workflow for assessing in vitro skin permeation of this compound.

3.2. In Vivo Pharmacokinetic Study in Animal Models

-

Objective: To determine the systemic absorption, distribution, and elimination of this compound after topical application.

-

Methodology:

-

A defined dose of the topical formulation is applied to a specific area of the skin on the animal model (e.g., minipig).

-

Blood samples are collected via an indwelling catheter at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-application.

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of this compound in the plasma is determined using a validated LC-MS method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time profile.

-

Optional: Tissue samples can be collected at the end of the study to assess drug distribution.

-

Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study of topical this compound.

Potential Signaling Pathway

This compound, as a hypothetical androgen receptor (AR) antagonist, would likely exert its effects by competitively inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the AR in skin cells like sebocytes and keratinocytes.

Hypothesized Mechanism of Action in a Sebocyte

Caption: Hypothesized competitive antagonism of the androgen receptor by this compound.

Conclusion

The pharmacokinetic evaluation of topical this compound requires a systematic approach employing both in vitro and in vivo models. The primary goal is to achieve sufficient local drug concentrations in the skin to elicit a therapeutic effect while minimizing systemic absorption to ensure a favorable safety profile. The experimental protocols and hypothetical data presented in this guide provide a foundational framework for the preclinical development of this and similar topical drug candidates. Further studies would be necessary to fully characterize the ADME properties of this compound and to establish a clear pharmacokinetic/pharmacodynamic relationship.

Methodological & Application

Application Notes and Protocols: Inocoterone Acetate in In Vitro Androgen Receptor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inocoterone acetate, also known by its developmental code RU-38882, is a non-steroidal antiandrogen (NSAA) that functions as a competitive antagonist of the androgen receptor (AR).[1][2] Developed initially for the topical treatment of acne, its mechanism of action relies on its ability to bind to the AR and inhibit the downstream signaling pathways activated by androgens.[1][2] These application notes provide a summary of the available in vitro data and detailed protocols for assessing the interaction of this compound with the androgen receptor.

Mechanism of Action

This compound exerts its antiandrogenic effects by directly competing with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR. Upon binding, this compound induces a conformational change in the AR that is distinct from that induced by agonist binding. This altered conformation prevents the proper recruitment of coactivators and may facilitate the recruitment of corepressors to the receptor complex. Consequently, the nuclear translocation of the AR is inhibited, and the receptor is unable to effectively bind to androgen response elements (AREs) on target genes, leading to a suppression of androgen-dependent gene transcription.

Data Presentation

| Parameter | This compound (RU-38882) | Reference Compound (e.g., Cyproterone Acetate) | Assay Type |

| Binding to Androgen Receptor | Binds to the androgen receptor. | Binds to the androgen receptor. | Competitive Binding Assay |

| AR Antagonist Activity | Exhibits androgen receptor antagonist activity. | Exhibits androgen receptor antagonist activity. | Reporter Gene Assay |

| Inhibition of AR Nuclear Translocation | Inhibits nuclear translocation of the androgen receptor. | Known to affect AR nuclear translocation. | Cellular Imaging/Fractionation |

| In Vivo Potency (Sebaceous Gland Model) | Reported to be approximately 100 times more potent than cyproterone acetate in a rat model. | Standard steroidal antiandrogen. | In Vivo Animal Model |

Experimental Protocols

The following are detailed protocols for standard in vitro assays to characterize the interaction of this compound with the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

References

Development of a Stability-Indicating HPLC Method for the Quantification of Inocoterone Acetate

Application Note

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Inocoterone acetate. This compound is a nonsteroidal antiandrogen investigated for the topical treatment of acne.[1][2] The developed method is suitable for the analysis of the active pharmaceutical ingredient (API) in bulk and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. The method was validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.

Introduction

This compound (also known as RU-38882) is a steroid-like nonsteroidal antiandrogen that functions by binding to the androgen receptor.[1][3] It is the acetate ester of inocoterone and was developed for topical administration to treat acne.[1][4] As with any pharmaceutical compound, a reliable analytical method is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of steroid acetates due to its high resolution, sensitivity, and accuracy.[5][6][7] This application note presents a detailed protocol for a newly developed stability-indicating RP-HPLC method for this compound.

Chemical Information

| Compound | This compound |

| IUPAC Name | (3S,3aS,9aS,9bS)-6-ethyl-3a-methyl-7-oxo-2,3,3a,4,5,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-3-yl acetate[3] |

| CAS Number | 83646-86-0[3] |

| Chemical Formula | C18H26O3[3] |

| Molecular Weight | 290.40 g/mol [3] |

| Chemical Structure |

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used. The chromatographic conditions were optimized to achieve the best separation and peak shape.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (for a hypothetical topical cream): Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube. Add 20 mL of acetonitrile, vortex for 5 minutes, and sonicate for 15 minutes to extract the drug. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

| Specificity | No interference from placebo or degradation products |

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

| Stress Condition | % Degradation | Observations |

| Acid (0.1 M HCl, 60°C, 24h) | 15.2% | Degradation peaks well-resolved from the main peak. |

| Base (0.1 M NaOH, 60°C, 24h) | 21.5% | Degradation peaks well-resolved from the main peak. |

| Oxidative (3% H₂O₂, RT, 24h) | 8.7% | Degradation peaks well-resolved from the main peak. |

| Thermal (80°C, 48h) | 5.1% | Minor degradation observed. |

| Photolytic (UV light, 24h) | 11.8% | Degradation peaks well-resolved from the main peak. |

Signaling Pathway

This compound acts as a competitive antagonist or weak partial agonist at the androgen receptor (AR). In androgen-responsive tissues, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, where it regulates gene transcription responsible for androgenic effects. This compound competes with these endogenous androgens for binding to the AR, thereby inhibiting or modulating androgen-mediated signaling.

Caption: this compound's Mechanism of Action.

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the HPLC method for this compound.

Caption: HPLC Method Development Workflow.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated. The method is stability-indicating and can be used for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The chromatographic run time of 10 minutes allows for a high throughput of samples.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Inocoterone - Wikipedia [en.wikipedia.org]